

2-bromo-6-methyl-1H-benzo[d]imidazole molecular weight

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Compound of Interest

Compound Name: 2-bromo-6-methyl-1H-benzo[d]imidazole

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An In-depth Technical Guide to 2-bromo-6-methyl-1H-benzo[d]imidazole

This technical guide provides a comprehensive overview of **2-bromo-6-methyl-1H-benzo[d]imidazole**, a halogenated benzimidazole derivative of significant interest to researchers and drug development professionals. The document details its physicochemical properties, potential synthesis pathways, and known biological activities, with a focus on its relevance in medicinal chemistry.

Core Molecular Data

2-bromo-6-methyl-1H-benzo[d]imidazole belongs to the benzimidazole class of heterocyclic aromatic organic compounds. The core structure consists of a fusion of benzene and imidazole. The presence of a bromine atom and a methyl group on the benzimidazole scaffold significantly influences its chemical and biological properties.

Physicochemical Properties

The molecular formula for **2-bromo-6-methyl-1H-benzo[d]imidazole** is $C_8H_7BrN_2$. Based on this, the calculated molecular weight is approximately 211.06 g/mol. For comparison, the properties of several related benzimidazole derivatives are summarized in the table below.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
2-bromo-6-methyl-1H-benzo[d]imidazole	C ₈ H ₇ BrN ₂	211.06 (Calculated)	Not available
2-bromo-1H-benzo[d]imidazole	C ₇ H ₅ BrN ₂	197.03	54624-57-6
6-bromo-1-methyl-1H-benzo[d]imidazole	C ₈ H ₇ BrN ₂	211.062	53484-16-5
6-bromo-2-chloro-1-methyl-1H-benzo[d]imidazole	C ₈ H ₆ BrClN ₂	261.51	Not available
2-(bromomethyl)-6-nitro-1H-benzo[d]imidazole	C ₈ H ₆ BrN ₃ O ₂	256.06	512194-02-4
6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole	C ₁₁ H ₁₂ BrFN ₂	271.13	1231930-33-8
6-bromo-4-fluoro-2-methyl-1-propyl-1H-benzo[d]imidazole	C ₁₁ H ₁₂ BrFN ₂	271.13	1844847-62-6

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of **2-bromo-6-methyl-1H-benzo[d]imidazole** is not readily available in the reviewed literature, a general synthesis strategy can be adapted from established methods for similar brominated benzimidazole derivatives. A plausible approach involves the cyclization of a substituted o-phenylenediamine. An alternative route is the selective halogenation of a pre-formed benzimidazole ring.

Example Protocol: Adapted Synthesis of a Brominated Benzimidazole Derivative

The following protocol is adapted from the synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole and illustrates a general procedure that could be modified for the target compound^[1].

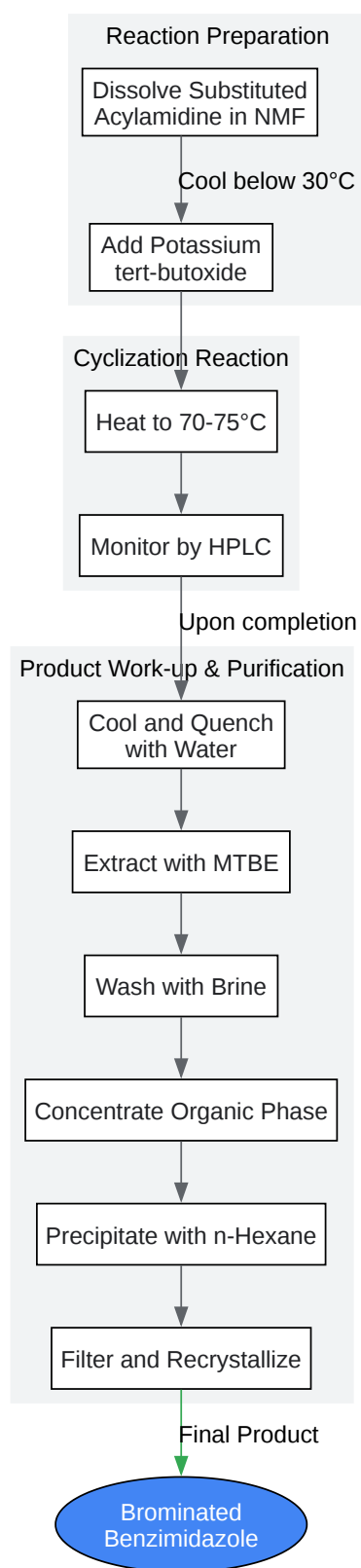
Starting Materials:

- Appropriately substituted N-phenylacetamidine derivative
- Potassium tert-butoxide
- N-methylformamide (NMF)
- Water
- Methyl tert-butyl ether (MTBE)
- Brine
- n-Hexane

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, dissolve the starting acetamidine derivative (1.0 eq) in N-methylformamide.
- **Base Addition:** Cool the solution and add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature below 30°C.
- **Cyclization:** Heat the reaction mixture to 70-75°C. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
- **Quenching:** Once the reaction is complete, cool the mixture to 20-30°C and quench by adding water.
- **Extraction:** Extract the aqueous mixture with methyl tert-butyl ether. Combine the organic layers.
- **Washing:** Wash the combined organic phase with brine.

- Concentration: Concentrate the organic phase under reduced pressure.
- Precipitation: Add n-hexane to the concentrated solution to precipitate the crude product.
- Filtration and Purification: Filter the resulting solid. For further purification, the crude product can be dissolved in a suitable solvent like dichloromethane, passed through a pad of silica gel and Celite, and recrystallized from a mixed solvent system such as methyl tert-butyl ether/hexane^[1].



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Caption: General workflow for the synthesis of brominated benzimidazoles.

Biological Activity and Potential Applications

The benzimidazole scaffold is a key pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities. Halogenation, particularly bromination, is a common strategy to enhance the therapeutic potential of these compounds.

Anticancer Potential

Derivatives of benzimidazole are investigated for their anticancer properties. For instance, 6-bromo-2-chloro-1-methyl-1H-benzo[d]imidazole has shown significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7)[2]. The proposed mechanism of action for some benzimidazole derivatives involves the induction of apoptosis and cell cycle arrest[2]. Other studies have identified novel 1H-benzo[d]imidazole derivatives as potential inhibitors of human topoisomerase I, a key enzyme in DNA replication, making them promising anticancer agents[3].

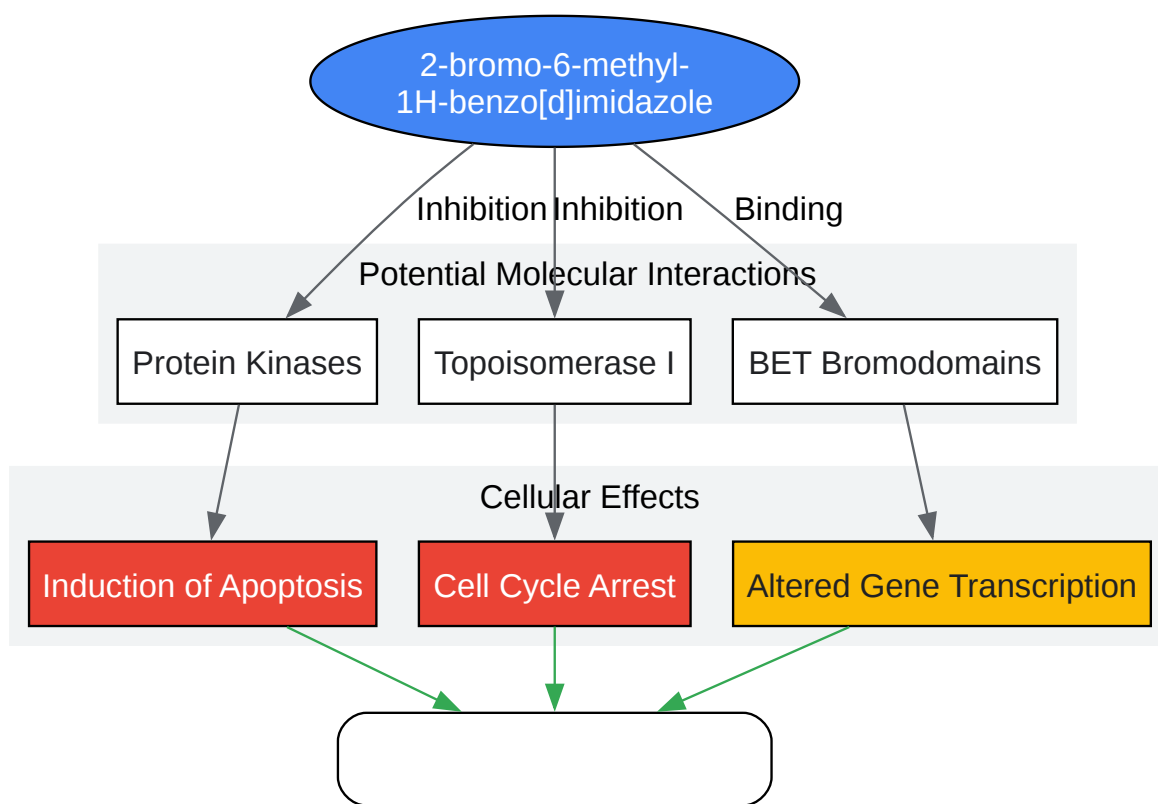
Antimicrobial and Other Activities

The benzimidazole nucleus is also associated with antimicrobial activity[2]. Some 2-bromo substituted benzimidazoles are used in the preparation of benzimidazole nucleosides which act as antiviral agents[4]. Furthermore, certain benzimidazole compounds have been explored for their role as inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are involved in transcriptional regulation and are targets in cancer and inflammation[5]. The introduction of a methyl group at the 6-position of the 1H-benzo[d]imidazole ring has been observed to be a feature in compounds with notable metabolic stability[6].

Mechanism of Action

The precise signaling pathways and molecular targets of **2-bromo-6-methyl-1H-benzo[d]imidazole** are not yet fully elucidated. However, based on related compounds, a likely mechanism of action involves the interaction with specific molecular targets within cells[2]. The bromine and methyl substituents are expected to modulate the molecule's binding affinity, specificity, lipophilicity, and metabolic stability[2]. For example, the mechanism for some anticancer benzimidazoles involves inhibiting key enzymes required for cancer cell proliferation and survival[2]. In other contexts, benzimidazole derivatives have been shown to function as

kinase inhibitors or to bind to bromodomains, thereby interfering with protein-protein interactions and gene transcription[5][7].



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Caption: Plausible mechanisms of action for brominated benzimidazoles.

Conclusion

2-bromo-6-methyl-1H-benzo[d]imidazole represents a promising scaffold for the development of new therapeutic agents. Its structural features suggest potential for significant biological activity, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully characterize its synthesis, pharmacological profile, and mechanism of action to unlock its full potential in drug development.

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